Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl-
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Overview
Description
Spiro[45]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- involves the ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide. This reaction proceeds efficiently at room temperature and demonstrates excellent tolerance of functional groups . The reaction conditions typically involve the use of ZnBr2 and Oxone in a mixed solvent system of acetonitrile and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone, leading to the formation of spirocyclic dienones.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various spirocyclic dienones and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action for spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- involves its ability to undergo spirocyclization reactions. The molecular targets and pathways involved include the activation of alkynes and the formation of spirocyclic structures through electrophilic and radical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- is unique due to its specific spirocyclic structure and the presence of both amino and phenyl groups. This combination of features makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
62234-97-3 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-amino-3-phenylspiro[4.5]deca-3,6,9-triene-2,8-dione |
InChI |
InChI=1S/C16H13NO2/c17-15-14(11-4-2-1-3-5-11)13(19)10-16(15)8-6-12(18)7-9-16/h1-9H,10,17H2 |
InChI Key |
BSDUNRFYQMXFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C12C=CC(=O)C=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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